1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-
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Overview
Description
1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-, also known as hexahydro-1,2,4-metheno-cyclobuta[cd]pentalene-3,5-dione, is a chemical compound with potential applications in scientific research. This compound is a cyclic ketone with a fused cyclobutene ring system, and it has been studied for its unique chemical and biological properties.
Mechanism Of Action
The mechanism of action of 1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-,2,4-metheno-cyclobuta[cd]pentalene-3,5-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes, particularly those involved in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation and pain.
Biochemical And Physiological Effects
Hexahydro-1,2,4-metheno-cyclobuta[cd]pentalene-3,5-dione has been shown to have anti-inflammatory and analgesic effects in animal studies. This compound has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of certain cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of 1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-,2,4-metheno-cyclobuta[cd]pentalene-3,5-dione is its unique chemical structure, which makes it a valuable tool for organic synthesis and medicinal chemistry. However, the synthesis of this compound can be challenging, and its biological activity may vary depending on the specific application.
Future Directions
There are several future directions for research on 1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-,2,4-metheno-cyclobuta[cd]pentalene-3,5-dione. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a drug candidate. Finally, research is needed to explore the potential applications of 1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-,2,4-metheno-cyclobuta[cd]pentalene-3,5-dione in other areas, such as materials science and catalysis.
Synthesis Methods
The synthesis of 1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-,2,4-metheno-cyclobuta[cd]pentalene-3,5-dione can be achieved through several methods, including the Diels-Alder reaction and the Pauson-Khand reaction. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclic compound, while the Pauson-Khand reaction involves the reaction of an alkyne, an alkene, and a metal catalyst to form a cyclopentenone ring.
Scientific Research Applications
Hexahydro-1,2,4-metheno-cyclobuta[cd]pentalene-3,5-dione has potential applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry. This compound has been studied for its ability to inhibit certain enzymes and for its potential as a drug candidate.
properties
CAS RN |
14725-77-0 |
---|---|
Product Name |
1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro- |
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
pentacyclo[5.3.0.02,5.03,9.04,8]decane-6,10-dione |
InChI |
InChI=1S/C10H8O2/c11-9-5-1-2-4(5)8-7(9)3(1)6(2)10(8)12/h1-8H |
InChI Key |
MLZTZTWAMUYKQH-UHFFFAOYSA-N |
SMILES |
C12C3C4C1C(=O)C5C2C3C(=O)C45 |
Canonical SMILES |
C12C3C4C1C(=O)C5C2C3C(=O)C45 |
Other CAS RN |
14725-77-0 |
Origin of Product |
United States |
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